molecular formula C19H24BrP B12625197 (7-Bromoheptyl)(diphenyl)phosphane CAS No. 919356-53-9

(7-Bromoheptyl)(diphenyl)phosphane

Cat. No.: B12625197
CAS No.: 919356-53-9
M. Wt: 363.3 g/mol
InChI Key: FKXZGPUZEVNRFM-UHFFFAOYSA-N
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Description

(7-Bromoheptyl)(diphenyl)phosphane is an organophosphorus compound that features a phosphane group bonded to a 7-bromoheptyl chain and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Bromoheptyl)(diphenyl)phosphane typically involves the reaction of diphenylphosphine with 1-bromoheptane. The reaction is carried out under inert conditions, often using a solvent such as tetrahydrofuran (THF) or toluene. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(7-Bromoheptyl)(diphenyl)phosphane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The phosphane group can be oxidized to form phosphine oxides.

    Reduction Reactions: The compound can be reduced to form phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include azidoheptyl(diphenyl)phosphane, thiocyanatoheptyl(diphenyl)phosphane, and aminoheptyl(diphenyl)phosphane.

    Oxidation Reactions: The major product is (7-Bromoheptyl)(diphenyl)phosphine oxide.

    Reduction Reactions: The major product is the corresponding phosphine derivative.

Scientific Research Applications

(7-Bromoheptyl)(diphenyl)phosphane has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.

    Biology: The compound is explored for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals and therapeutic agents.

    Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of (7-Bromoheptyl)(diphenyl)phosphane involves its interaction with molecular targets through its phosphane group. The phosphane group can coordinate with metal centers, facilitating catalytic reactions. Additionally, the bromine atom can participate in substitution reactions, allowing the compound to modify other molecules.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used phosphane ligand in organic synthesis and catalysis.

    (7-Bromoheptyl)phosphane: Similar structure but lacks the phenyl groups, affecting its reactivity and applications.

    Diphenylphosphine: Lacks the 7-bromoheptyl chain, making it less versatile in certain reactions.

Uniqueness

(7-Bromoheptyl)(diphenyl)phosphane is unique due to the presence of both the 7-bromoheptyl chain and the diphenylphosphane group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

919356-53-9

Molecular Formula

C19H24BrP

Molecular Weight

363.3 g/mol

IUPAC Name

7-bromoheptyl(diphenyl)phosphane

InChI

InChI=1S/C19H24BrP/c20-16-10-2-1-3-11-17-21(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15H,1-3,10-11,16-17H2

InChI Key

FKXZGPUZEVNRFM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(CCCCCCCBr)C2=CC=CC=C2

Origin of Product

United States

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